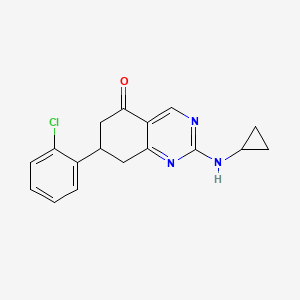
N~1~,N~1~-DICYCLOHEXYL-N~4~-(2-NITROPHENYL)TEREPHTHALAMIDE
Descripción general
Descripción
N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide is an organic compound with the molecular formula C26H31N3O4. This compound is known for its unique structural properties, which include a terephthalamide core substituted with dicyclohexyl and 2-nitrophenyl groups. It is used in various scientific research applications due to its distinctive chemical characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with dicyclohexylamine and 2-nitroaniline. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of N1,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time. The product is typically isolated by filtration and purified using industrial-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Reduction: Formation of N1,N~1~-Dicyclohexyl-N~4~-(2-aminophenyl)terephthalamide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of N1,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling agent in peptide synthesis.
N,N-Dicyclohexyl-N’-(2-nitrophenyl)terephthalamide: Similar structure but different functional groups.
Uniqueness
N~1~,N~1~-Dicyclohexyl-N~4~-(2-nitrophenyl)terephthalamide is unique due to its combination of dicyclohexyl and 2-nitrophenyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Propiedades
IUPAC Name |
4-N,4-N-dicyclohexyl-1-N-(2-nitrophenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4/c30-25(27-23-13-7-8-14-24(23)29(32)33)19-15-17-20(18-16-19)26(31)28(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h7-8,13-18,21-22H,1-6,9-12H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFIZBUSDPPJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-(4-chlorophenyl)furan-2-carboxamide](/img/structure/B4082304.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4082320.png)
![1-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B4082324.png)



![Methyl 6-bromo-4-[1-(4-chlorophenyl)-1-oxopropan-2-yl]-2-oxo-3,4-dihydrochromene-3-carboxylate](/img/structure/B4082350.png)
![(4-chlorophenyl){4-[2-hydroxy-3-(1-piperidinyl)propoxy]phenyl}methanone](/img/structure/B4082354.png)
![ETHYL 1-[(4-FLUOROANILINO)CARBOTHIOYL]-3-PIPERIDINECARBOXYLATE](/img/structure/B4082360.png)

![7-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4082377.png)



